

selectivity profile of AG1024 against a panel of kinases

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Compound of Interest

Compound Name: AG1024

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AG1024 Kinase Selectivity Profile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **AG1024**, a tyrphostin derivative initially identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document summarizes key experimental data, details relevant methodologies, and contextualizes the compound's activity within critical signaling pathways.

Executive Summary

AG1024 is a well-established inhibitor of IGF-1R and the highly homologous Insulin Receptor (IR). While it demonstrates a degree of selectivity for IGF-1R over IR, emerging evidence reveals a broader kinase interaction profile. Notably, **AG1024** affects key components of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, it exhibits off-target activity against kinases in the JAK/STAT signaling pathway and has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This guide presents the available quantitative data to offer a nuanced understanding of **AG1024**'s selectivity.

Data Presentation: Kinase Inhibition Profile of AG1024

The following table summarizes the inhibitory activity of **AG1024** against a panel of kinases, with data compiled from various independent studies. The IC₅₀ values represent the concentration of **AG1024** required to inhibit 50% of the kinase activity in vitro.

Kinase Target	IC50 (μM)	Comments
Primary Targets		
IGF-1R	7[1][2]	Autophosphorylation inhibition. [1][2]
IR (Insulin Receptor)	57[1]	Autophosphorylation inhibition, ~8-fold less potent than against IGF-1R.
Off-Target Kinases		
RIPK2	More sensitive than IGF-1R	Identified as a more sensitive target in a broad kinase screen.
JAK1	Inhibition of phosphorylation observed	Downregulation of JAK1 protein levels and phosphorylation.
JAK2	Inhibition of phosphorylation observed	Reduced phosphorylation in response to AG1024 treatment.
STAT1	Inhibition of phosphorylation observed	Reduced phosphorylation in response to AG1024 treatment.
STAT3	Inhibition of phosphorylation observed	Reduced phosphorylation in response to AG1024 treatment.
MEK	Inhibition of phosphorylation suggested	Part of the MAPK signaling pathway.
Bcr-Abl	Downregulation of expression and phosphorylation	Effective against STI571- resistant Bcr-Abl expressing cells.
MAPK/ERK2	Inhibition of signaling observed	Blocks MAPK/ERK2 signaling.

Akt (PKB)	Downregulation of phosphorylation	A key node in the PI3K signaling pathway.
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Note: The lack of a publicly available, comprehensive kinome scan for **AG1024** necessitates the compilation of data from multiple sources. The experimental conditions under which these values were determined may vary.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize the kinase selectivity of **AG1024**.

In Vitro Kinase Autophosphorylation Assay

This assay measures the ability of **AG1024** to inhibit the autophosphorylation of a target kinase, such as IGF-1R or IR.

- **Cell Culture and Lysis:** Cells overexpressing the kinase of interest (e.g., NIH-3T3 cells with overexpressed IGF-1R) are cultured to 80-90% confluency. The cells are then serum-starved for 24 hours to reduce basal receptor phosphorylation. Following serum starvation, cells are treated with various concentrations of **AG1024** for a specified time (e.g., 1 hour). The cells are then stimulated with the cognate ligand (e.g., IGF-1) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation. Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- **Immunoprecipitation:** The target kinase is immunoprecipitated from the cell lysates using a specific primary antibody against the kinase. Protein A/G-agarose beads are used to capture the antibody-kinase complex.
- **Western Blotting:** The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation. The membrane is subsequently stripped and re-probed with an antibody against the total kinase protein to ensure equal loading.

- **Data Analysis:** The intensity of the phosphotyrosine bands is quantified using densitometry and normalized to the total protein levels. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of **AG1024**.

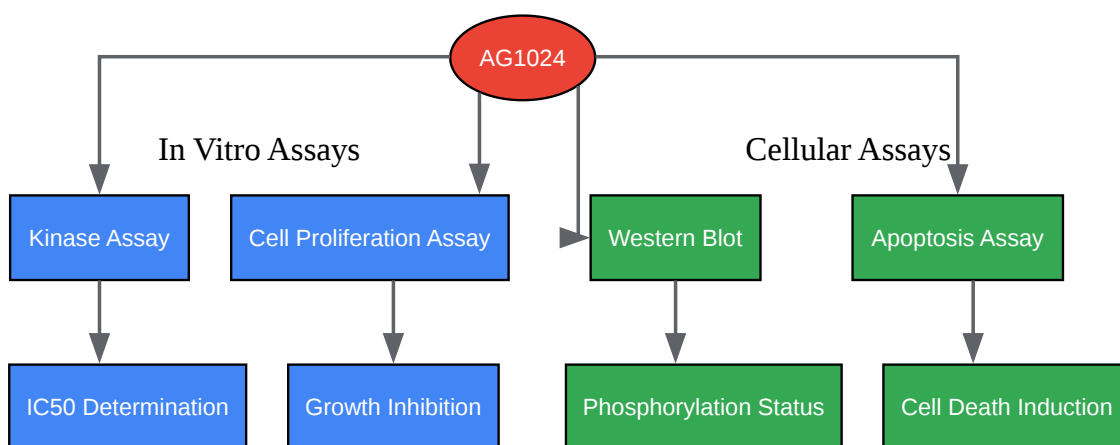
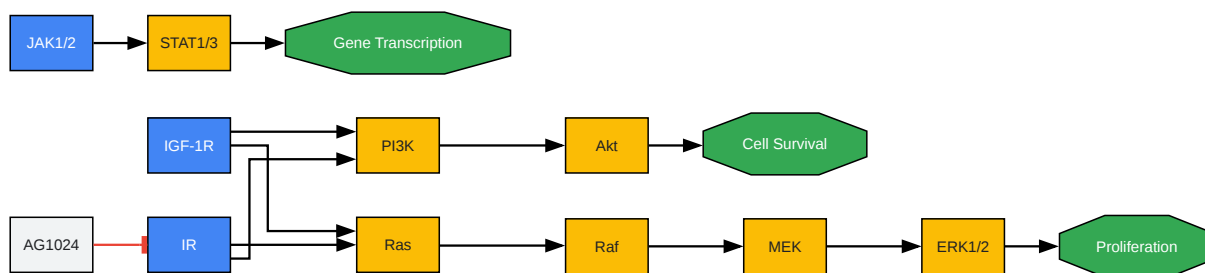
Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the impact of **AG1024** on cell viability and proliferation.

- **Cell Seeding:** Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **AG1024**. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.
- **Solubilization and Absorbance Reading:** The medium is removed, and a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting the percentage of viability against the log concentration of **AG1024**.

Signaling Pathway Analysis

The inhibitory effects of **AG1024** on various kinases have significant implications for intracellular signaling. The following diagrams illustrate the key pathways modulated by this compound.



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